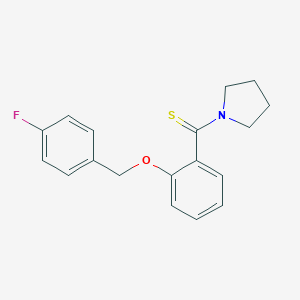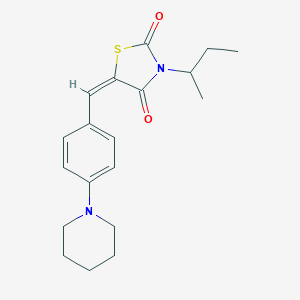
4-Fluorobenzyl 2-(1-pyrrolidinylcarbothioyl)phenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorobenzyl 2-(1-pyrrolidinylcarbothioyl)phenyl ether, commonly known as FPPE, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. FPPE is a thioether derivative of carfentanil, which is a potent opioid analgesic.
作用機序
FPPE acts as an agonist at the mu opioid receptor, which is a G protein-coupled receptor. Activation of the mu opioid receptor leads to the inhibition of neurotransmitter release, resulting in analgesia, sedation, and euphoria. FPPE has a similar mechanism of action to other opioid analgesics such as morphine and fentanyl.
Biochemical and Physiological Effects:
FPPE has been shown to produce potent analgesia in animal models, with a potency similar to that of fentanyl. It has also been shown to produce sedation and respiratory depression, which are common side effects of opioid analgesics. FPPE has a shorter duration of action compared to fentanyl, which may make it a more suitable candidate for use in clinical settings.
実験室実験の利点と制限
One advantage of using FPPE in lab experiments is its high affinity and selectivity for the mu opioid receptor, which makes it a useful tool for studying the opioid system. However, its potency and potential for producing respiratory depression and other side effects may limit its use in certain experiments. Additionally, the synthesis of FPPE requires specialized equipment and expertise, which may make it difficult for some researchers to obtain.
将来の方向性
There are several potential future directions for research on FPPE. One area of interest is the development of analogs with improved pharmacological properties, such as longer duration of action or reduced side effects. Another area of interest is the use of FPPE as a radioligand for imaging the mu opioid receptor in humans. Finally, further studies are needed to fully understand the potential therapeutic applications of FPPE in the treatment of pain and other conditions.
合成法
FPPE can be synthesized by the reaction of 4-fluorobenzyl chloride with 2-(1-pyrrolidinylcarbothioyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is purified by column chromatography or recrystallization.
科学的研究の応用
FPPE has been studied for its potential applications as an opioid receptor ligand. It has been shown to have high affinity and selectivity for the mu opioid receptor, which is a target for the treatment of pain. FPPE has also been studied for its potential use as a radioligand for imaging the mu opioid receptor in the brain using positron emission tomography (PET).
特性
製品名 |
4-Fluorobenzyl 2-(1-pyrrolidinylcarbothioyl)phenyl ether |
|---|---|
分子式 |
C18H18FNOS |
分子量 |
315.4 g/mol |
IUPAC名 |
[2-[(4-fluorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione |
InChI |
InChI=1S/C18H18FNOS/c19-15-9-7-14(8-10-15)13-21-17-6-2-1-5-16(17)18(22)20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2 |
InChIキー |
IKMAGILBALHHQY-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2OCC3=CC=C(C=C3)F |
正規SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2OCC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306244.png)
![ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306246.png)
![3-(5-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B306247.png)
![ethyl 2-{(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306248.png)
![ethyl 2-[(5E)-2,4-dioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306249.png)
![methyl 4-(5-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoate](/img/structure/B306250.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)

![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)